molecular formula C19H16ClN5OS2 B11241751 2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Cat. No.: B11241751
M. Wt: 429.9 g/mol
InChI Key: MCOGKULMXCBBTF-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide: is a heterocyclic compound with a complex structure. Let’s break it down:

Preparation Methods

Industrial Production:: Unfortunately, information regarding large-scale industrial production methods remains limited. Further research and development are necessary to establish efficient and scalable processes.

Chemical Reactions Analysis

Reactivity:: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and require further investigation.

Major Products:: The specific major products resulting from these reactions are not well-documented. Researchers should explore this area to uncover potential derivatives and intermediates.

Scientific Research Applications

Chemistry::

    2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide: serves as a valuable synthetic intermediate due to its unique core structure.

  • It can be used for designing and developing novel drug candidates.
Biology and Medicine::
  • The compound’s diverse pharmacological activities make it an attractive target for drug discovery.
  • Its potential applications include cancer therapy, antimicrobial agents, and anti-inflammatory drugs.
Industry::
  • As an enzyme inhibitor, it may find applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The precise mechanism by which 2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide exerts its effects remains an active area of research. Molecular targets and pathways involved require further investigation.

Comparison with Similar Compounds

Uniqueness::

  • The fusion of triazole and thiadiazine moieties in this compound sets it apart.
  • Its bioactive profile, hydrogen bond characteristics, and potential interactions with target receptors contribute to its uniqueness.
Similar Compounds::

Properties

Molecular Formula

C19H16ClN5OS2

Molecular Weight

429.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C19H16ClN5OS2/c1-12-22-23-19-25(12)24-18(28-19)14-4-2-13(3-5-14)10-21-17(26)11-27-16-8-6-15(20)7-9-16/h2-9H,10-11H2,1H3,(H,21,26)

InChI Key

MCOGKULMXCBBTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

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